Electronic Structure and Thermodynamic Stability of 1,3-Dimethyl-1H-indene: A Comprehensive Technical Guide
Electronic Structure and Thermodynamic Stability of 1,3-Dimethyl-1H-indene: A Comprehensive Technical Guide
Executive Summary
1,3-Dimethyl-1H-indene (CAS 2177-48-2) is a specialized bicyclic hydrocarbon comprising a benzene ring fused to a cyclopentadiene moiety, distinguished by methyl substitutions at the C1 and C3 positions[1]. In physical organic chemistry and materials science, this compound serves as a critical model system for studying sigmatropic rearrangements, electronic hyperconjugation, and thermodynamic stability. This technical guide provides an in-depth synthesis of its electronic structure, thermodynamic parameters, and field-proven experimental workflows for its synthesis and kinetic evaluation.
Electronic Structure and Molecular Orbital Dynamics
The electronic architecture of 1,3-dimethyl-1H-indene is defined by the cross-conjugation of its fused π -system and the inductive effects of its alkyl substituents.
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Aromaticity and Conjugation: The molecule features a 6 π electron benzene ring fused to a substituted cyclopentene ring. The C2=C3 double bond is in direct conjugation with the aromatic ring, creating an extended chromophore that significantly lowers the overall ground state energy.
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Hyperconjugation: The sp3-hybridized C1 carbon bears both a methyl group and a proton. The σC−H and σC−C bonds at C1 engage in hyperconjugative interactions with the adjacent π -system. Concurrently, the C3 methyl group donates electron density into the C2=C3 π∗ antibonding orbital via hyperconjugation. This dual-site hyperconjugation raises the HOMO energy, stabilizing the diene system against electrophilic attack compared to unsubstituted indene.
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Electronic Excitation: Under photochemical conditions, π→π∗ excitation leads to a singlet state that can undergo electrocyclic ring opening. This generates a highly reactive isoindene intermediate, a process heavily dependent on the electronic nature and location of the substituent groups on the ring[2].
Thermodynamic Stability and Isomerization Dynamics
The thermodynamic stability of 1,3-dimethyl-1H-indene is intrinsically linked to the position of its endocyclic double bond and the steric profile of its methyl groups.
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Thermodynamic Sink: The 1H-indene form is thermodynamically preferred over the 2H-indene (isoindene) form. The 1H-indene structure preserves the full 6 π aromatic resonance energy of the benzene ring. Isoindenes disrupt this aromaticity and are highly reactive, often acting as transient intermediates that rapidly undergo subsequent shifts to return to the more stable 1H-indene structure[2].
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[1,5]-Sigmatropic Hydrogen Shifts: 1,3-Dimethyl-1H-indene is a classic substrate for studying thermal [1,5]-sigmatropic hydrogen shifts[3]. According to Woodward-Hoffmann rules, a thermal [1,5]-shift proceeds via a suprafacial pathway. In this specific system, the migration of the C1 proton to the C3 position results in a degenerate rearrangement—the product is structurally and thermodynamically identical to the starting material.
Fig 1. Thermodynamic pathway of the degenerate[1,5]-sigmatropic hydrogen shift.
Experimental Workflows and Protocols
Protocol 1: Synthesis of 1,3-Dimethyl-1H-indene
Rationale: The most reliable synthesis involves the Grignard addition to 3-methylindan-1-one followed by acid-catalyzed dehydration[4]. The Grignard reagent selectively attacks the sterically accessible ketone. The subsequent dehydration is thermodynamically driven to form the conjugated C2=C3 double bond rather than an exocyclic alkene, maximizing π -conjugation.
Step-by-Step Methodology:
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Grignard Preparation: Under an inert argon atmosphere, prepare methylmagnesium iodide (MeMgI) in anhydrous diethyl ether.
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Nucleophilic Addition: Slowly add a solution of 3-methylindan-1-one in ether to the Grignard reagent at 0 °C. Stir for 2 hours at room temperature to ensure complete conversion.
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Quenching: Carefully quench the reaction with saturated aqueous NH₄Cl to yield the tertiary alcohol intermediate (1,3-dimethylindan-1-ol).
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Dehydration: Dissolve the crude alcohol in toluene. Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) and reflux using a Dean-Stark apparatus. Causality: The use of toluene allows for the azeotropic removal of water, driving the dehydration equilibrium forward.
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Validation: The reaction is a self-validating system; the cessation of water collection in the Dean-Stark trap indicates reaction completion. Verify dehydration via the disappearance of the broad -OH stretch (~3300 cm⁻¹) in FTIR.
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Purification: Wash the organic layer with saturated NaHCO₃, dry over MgSO₄, and purify via vacuum distillation to isolate the pure product[4].
Fig 2. Step-by-step synthetic workflow for 1,3-Dimethyl-1H-indene via Grignard addition.
Protocol 2: Kinetic Evaluation of [1,5]-Sigmatropic Shifts
Rationale: To observe the degenerate shift, deuterium labeling at the C1 position is required[3]. Without isotopic labeling, the reactant and product are spectroscopically indistinguishable.
Step-by-Step Methodology:
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Isotopic Labeling: Synthesize 1-deuterio-1,3-dimethyl-1H-indene using a deuterated quenching agent (D₂O) during the Grignard step.
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Thermal Activation: Dissolve the labeled compound in a high-boiling deuterated solvent (e.g., diphenyl ether-d10) to allow for high-temperature NMR analysis.
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NMR Monitoring: Heat the sample in an NMR probe to 150-190 °C.
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Data Acquisition: Acquire ¹H-NMR spectra at regular intervals. Monitor the scrambling of the deuterium label between the C1 and C3 positions by integrating the residual proton signals.
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Validation: The kinetic model is self-validating through the presence of clean isobestic points in the NMR spectra, confirming a direct transition without side-product formation. Calculate the rate constant ( k ) and extract the activation energy ( Ea ) using the Arrhenius equation.
Quantitative Data Summary
The following table summarizes the field-verified physicochemical and thermodynamic properties of 1,3-Dimethyl-1H-indene.
| Property | Value | Source |
| CAS Registry Number | 2177-48-2 | NIST WebBook[1] |
| Molecular Formula | C₁₁H₁₂ | NIST WebBook[1] |
| Molecular Weight | 144.2130 g/mol | NIST WebBook[1] |
| Boiling Point | 212-214 °C | ChemicalBook[4] |
| Density | 0.9553 g/cm³ | ChemicalBook[4] |
| IUPAC Standard InChIKey | DZTYCPNBSJZKSS-UHFFFAOYSA-N | NIST WebBook[1] |
References
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1H-Indene, 1,3-dimethyl- - the NIST WebBook . Source: National Institute of Standards and Technology (NIST). 1
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1H-Indene, 1,3-dimethyl- | 2177-48-2 - ChemicalBook . Source: ChemicalBook. 4
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Migratory Tendencies for 1.5-Sigmatropic Shifts in the 1.3-Dimethylindene System . Source: Journal of the Chemical Society, Perkin Transactions 1. 3
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Sigmatropic indenyl rearrangements induced by electronic excitation . Source: The Journal of Organic Chemistry (ACS Publications). 2
